![molecular formula C22H34O4 B12293011 methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 17-hidroxi-10,13,17-trimetil-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahidro-1H-ciclopenta[a]fenantreno-2-carboxilato de metilo es un complejo compuesto orgánico con una estructura única. Este compuesto forma parte de la familia del ciclopenta[a]fenantreno, que es conocida por sus intrincados sistemas cíclicos y sus significativas actividades biológicas. La estructura del compuesto incluye múltiples anillos y grupos funcionales, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 17-hidroxi-10,13,17-trimetil-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahidro-1H-ciclopenta[a]fenantreno-2-carboxilato de metilo implica varios pasos, comenzando típicamente con precursores esteroideos más simples. El proceso a menudo incluye:
Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas.
Oxidación: Conversión de grupos hidroxilo a cetonas.
Esterificación: Formación del grupo éster mediante la reacción del ácido carboxílico con metanol.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede involucrar reactores químicos a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y entornos controlados (temperatura, presión) es crucial para lograr el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, donde los grupos hidroxilo se convierten en cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden convertir las cetonas de nuevo a grupos hidroxilo.
Sustitución: Varios grupos funcionales pueden ser sustituidos en los anillos del compuesto, alterando sus propiedades químicas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).
Catalizadores: Paladio sobre carbono (Pd/C), óxido de platino (PtO₂).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 17-hidroxi-10,13,17-trimetil-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahidro-1H-ciclopenta[a]fenantreno-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antiinflamatorias y anticancerígenas.
Medicina: Investigado por su papel en el desarrollo de fármacos, particularmente en el diseño de medicamentos esteroideos.
Industria: Utilizado en la producción de varios productos químicos e intermediarios.
Mecanismo De Acción
El compuesto ejerce sus efectos a través de interacciones con dianas moleculares y vías específicas. Por ejemplo, puede unirse a receptores esteroideos, influyendo en la expresión genética y las funciones celulares. El mecanismo exacto puede variar según el contexto biológico y las modificaciones específicas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 17-hidroxi-10,13-dimetil-1,2,6,7,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-3-ona .
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihidroxi-17-(2-hidroxi acetil)-10,13-dimetil-2,6,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantren-3-ona .
Singularidad
Lo que distingue al 17-hidroxi-10,13,17-trimetil-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahidro-1H-ciclopenta[a]fenantreno-2-carboxilato de metilo es su disposición específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas únicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C22H34O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-17,25H,5-12H2,1-4H3 |
Clave InChI |
JDBGHSWJPLOAHP-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
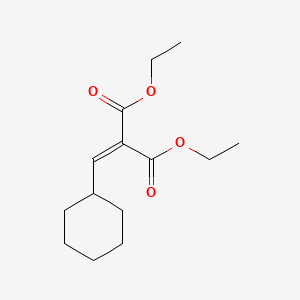
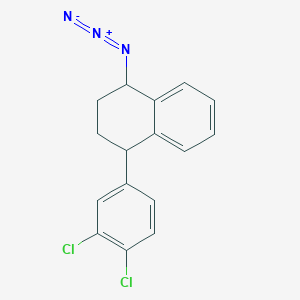
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
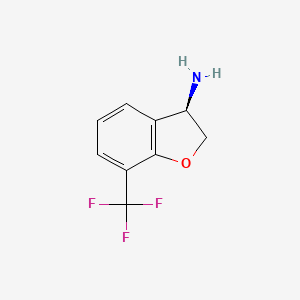
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
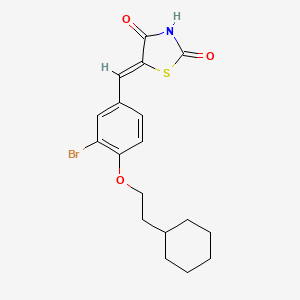

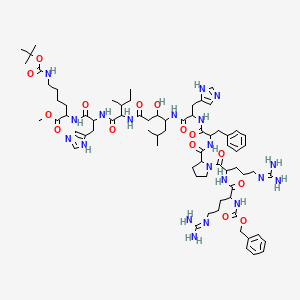

![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
